molecular formula C12H10O5 B13935864 4,6-Dihydroxy-7-methoxy-2-naphthalenecarboxylic acid

4,6-Dihydroxy-7-methoxy-2-naphthalenecarboxylic acid

Cat. No.: B13935864
M. Wt: 234.20 g/mol
InChI Key: CEZAADMDKWHKOS-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4,6-dihydroxy-7-methoxy- is a derivative of naphthalene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two hydroxyl groups and one methoxy group attached to the naphthalene ring, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4,6-dihydroxy-7-methoxy- typically involves the hydroxylation and methoxylation of naphthalene derivatives. One common method includes the following steps:

    Nitration: Naphthalene is nitrated to form 2-nitronaphthalene.

    Reduction: The nitro group is reduced to an amino group, yielding 2-aminonaphthalene.

    Diazotization and Hydrolysis: The amino group is diazotized and then hydrolyzed to form 2-naphthol.

    Methoxylation: 2-naphthol is then methoxylated to introduce the methoxy group at the 7th position.

    Carboxylation: Finally, the compound is carboxylated to introduce the carboxylic acid group at the 2nd position.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and specific solvents are often used to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4,6-dihydroxy-7-methoxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4,6-dihydroxy-7-methoxy- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4,6-dihydroxy-7-methoxy- involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthoic acid: Lacks the hydroxyl and methoxy groups, making it less reactive in certain chemical reactions.

    1-Naphthoic acid: Similar structure but with the carboxylic acid group at the 1st position, leading to different chemical properties.

    2-Naphthol: Contains only the hydroxyl group, lacking the carboxylic acid and methoxy groups.

Uniqueness

2-Naphthalenecarboxylic acid, 4,6-dihydroxy-7-methoxy- is unique due to the combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H10O5

Molecular Weight

234.20 g/mol

IUPAC Name

4,6-dihydroxy-7-methoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C12H10O5/c1-17-11-4-6-2-7(12(15)16)3-9(13)8(6)5-10(11)14/h2-5,13-14H,1H3,(H,15,16)

InChI Key

CEZAADMDKWHKOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CC(=C2C=C1O)O)C(=O)O

Origin of Product

United States

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